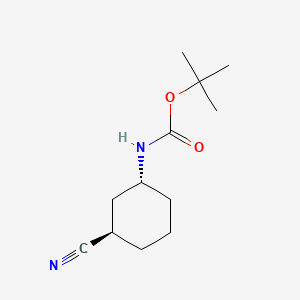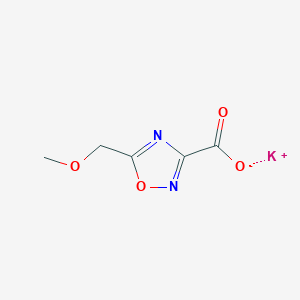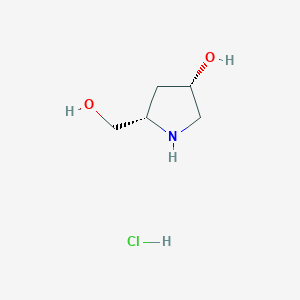![molecular formula C12H17ClN4S B1405745 4-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine hydrochloride CAS No. 1992996-50-5](/img/structure/B1405745.png)
4-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine hydrochloride
Vue d'ensemble
Description
4-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine hydrochloride (4-[1-(TZM)-1H-imidazol-2-yl]piperidine HCl) is an organic compound that has been studied for its potential use in scientific research applications. This compound is a member of the imidazole family, and has a unique chemical structure that is composed of two nitrogen atoms, two sulfur atoms, two carbon atoms, and one chlorine atom. The compound is soluble in water and has a melting point of 114-116°C.
Applications De Recherche Scientifique
Crystal Structure Analysis
The compound's crystal structure has been a subject of study, providing insights into its molecular configuration and potential applications in various fields. For instance, Yıldırım et al. (2006) analyzed a structurally similar compound, revealing details about its planarity and conformation, which are crucial for understanding its chemical behavior and potential interactions (Yıldırım et al., 2006).
Synthesis and Antimicrobial Activities
Research has also focused on synthesizing variants of this compound and testing their antimicrobial properties. Ovonramwen, Owolabi, and Oviawe (2019) synthesized a related compound and found it exhibited moderate antimicrobial activities, indicating potential applications in developing new antimicrobial agents (Ovonramwen et al., 2019).
Role in Neuroscience Research
Interestingly, this compound has been identified as a potent antagonist of the NR1A/2B subtype of the NMDA receptor, suggesting its utility in neuroscience research, particularly in models of Parkinson's disease (Wright et al., 1999).
Anti-arrhythmic Activity
In the field of cardiology, research has shown the potential of similar compounds in treating arrhythmias. Abdel‐Aziz et al. (2009) synthesized derivatives that exhibited significant anti-arrhythmic activity, opening avenues for new cardiovascular therapeutics (Abdel‐Aziz et al., 2009).
Antitubercular and Antifungal Activities
The compound's derivatives have also been explored for their antitubercular and antifungal activities. Syed, Alagwadi, and Alegaon (2013) found that some synthesized derivatives displayed very good antitubercular and antifungal activity, highlighting its potential in treating infectious diseases (Syed et al., 2013).
Pharmacokinetics in Cancer Treatment
Teffera et al. (2013) explored the pharmacokinetics of novel anaplastic lymphoma kinase inhibitors, which included derivatives of this compound, for the treatment of cancer. Their research provides crucial insights into the compound's metabolic pathways and clearance rates, important for its therapeutic application (Teffera et al., 2013).
Nitric Oxide Formation Inhibition
In another study, Wei et al. (2007) discovered that analogs of this compound are potent and selective inhibitors of nitric oxide formation, which could have implications in various pathological conditions where NO formation is a critical factor (Wei et al., 2007).
Mécanisme D'action
Target of Action
The compound 4-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine hydrochloride is a member of the imidazole family. Imidazole derivatives are known to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . This suggests that the compound may interact with a variety of targets in the body.
Biochemical Pathways
, it can be inferred that this compound may affect multiple biochemical pathways.
Result of Action
, it can be inferred that this compound may have diverse effects at the molecular and cellular level.
Propriétés
IUPAC Name |
4-[(2-piperidin-4-ylimidazol-1-yl)methyl]-1,3-thiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4S.ClH/c1-3-13-4-2-10(1)12-14-5-6-16(12)7-11-8-17-9-15-11;/h5-6,8-10,13H,1-4,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTZCTCXIHWLDRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC=CN2CC3=CSC=N3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




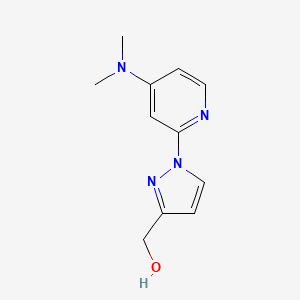
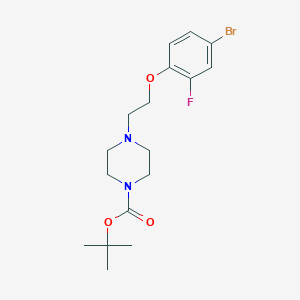
![3-{4-[3-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl}propanoic acid](/img/structure/B1405669.png)
![N-(4-Chlorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1405670.png)
![Ethyl 1-[1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]piperidine-4-carboxylate](/img/structure/B1405671.png)

![4-{2-[5-(Trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}aniline](/img/structure/B1405673.png)
![N-(2-Methylphenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1405674.png)
